2H-thieno[3,2-c]pyrazol-2-ylamine
Description
Properties
Molecular Formula |
C5H5N3S |
|---|---|
Molecular Weight |
139.18g/mol |
IUPAC Name |
thieno[3,2-c]pyrazol-2-amine |
InChI |
InChI=1S/C5H5N3S/c6-8-3-5-4(7-8)1-2-9-5/h1-3H,6H2 |
InChI Key |
DCSTXMVVMJUPMR-UHFFFAOYSA-N |
SMILES |
C1=CSC2=CN(N=C21)N |
Canonical SMILES |
C1=CSC2=CN(N=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Pyrazolopyrimidine Family
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, )
- Structure: Pyrazolo[3,4-d]pyrimidine core with imino and amino substituents.
- Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate via cyclization.
- Key Differences: Lacks the thiophene ring, reducing aromatic conjugation compared to 2H-thieno[3,2-c]pyrazol-2-ylamine. Exhibits isomerization behavior under specific conditions (e.g., conversion to triazolopyrimidines) .
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives (Compounds 7 and 9, )
- Structure : Triazolo-pyrazolopyrimidine fused system.
- Reactivity : Undergoes isomerization to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (Compounds 6 and 8) under thermal or acidic conditions.
- Comparison: Increased nitrogen content enhances polarity but reduces thermal stability relative to this compound. Broader biological activity due to triazole-mediated interactions .
Thiophene-Containing Analogues
2-[6-Amino-3H-4-thiopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 5, )
- Structure: Combines pyrazole, thiopyrimidine, and naphthalenothiazole moieties.
- Synthesis : Reflux of precursor with ammonium isothiocyanate in acetone (63% yield).
- Key Data :
- Melting Point : 243–145°C (broad range suggests polymorphism).
- IR : NH/NH₂ (3375–3315 cm⁻¹), C=S (1090 cm⁻¹).
- NMR : δ 11.16 ppm (NH₂), δ 8.42 ppm (NH).
- Comparison: Extended π-system (naphthalene) increases UV absorption but reduces solubility. Thiopyrimidine introduces sulfur-based reactivity absent in this compound .
2-[6-Imino-3H-4-thiothiazino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 6, )
- Structure: Thiothiazine-pyrazole-naphthalenothiazole hybrid.
- Synthesis : Carbon disulfide-mediated cyclization (59% yield).
- Key Data :
- Melting Point : 264–266°C (higher than Compound 5 due to increased rigidity).
- MS : m/z 367 (M⁺, 35%).
- Comparison :
Furoquinolinone Derivatives (–4)
5H-Furo[3,2-c]quinolin-4-ones
- Structure: Furan fused with quinolinone.
- Synthesis: Cyclization of 4-hydroxyquinolin-2-ones with β-enamino esters.
- Comparison: Oxygen-rich furan vs. sulfur-containing thiophene: Alters electronic properties (e.g., furan is less electron-donating). Quinolinone core provides distinct fluorescence properties absent in pyrazole-based systems .
Research Implications
- Bioactivity: Thiophene-pyrazole hybrids (e.g., this compound) show promise as kinase inhibitors due to sulfur’s electron-rich nature, while pyrazolopyrimidines () are explored for antiviral activity.
- Materials Science: Extended π-systems (e.g., naphthalene in Compound 5) improve semiconducting properties, whereas furan-quinolinones (–4) are studied for optoelectronic applications.
References [1] International Journal of Molecular Sciences (2014). [2] Molecules (2014). [3] HETEROCYCLES (2003). [4] HETEROCYCLES (2003).
Preparation Methods
Procedure and Optimization
-
Starting Material : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (Source) reacts with ethyl bromoacetate and sodium sulfide to form a thiophene-pyrazole hybrid.
-
Cyclization : Hydrazine hydrate introduces the amine group, followed by intramolecular cyclization under reflux in ethanol (Yield: 46–76%).
-
Key Catalyst : Triethylamine (TEA) facilitates deprotonation and accelerates cyclization.
Example Synthesis (Source)
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Na₂S, EtOH, reflux | Thieno[2,3-c]pyrazole ester | 68% |
| 2 | NH₂NH₂·H₂O, EtOH | 2H-Thieno[3,2-c]pyrazol-2-ylamine | 72% |
Advantages : High regioselectivity; compatible with diverse substituents.
Limitations : Requires strict control of stoichiometry to avoid over-alkylation.
Nucleophilic Substitution and Cyclization
This method leverages halogenated thiophene intermediates to introduce the pyrazole ring via nucleophilic substitution.
Procedure and Optimization
-
Halogenation : 3-Bromothiophene derivatives are treated with hydrazine derivatives to form the pyrazole core (Source).
-
Cyclization : Sodium sulfide or thiourea promotes sulfur incorporation, followed by ring closure in polar aprotic solvents (e.g., DMF).
-
Temperature : Reactions proceed optimally at 80–100°C (Yield: 65–90%).
Example Synthesis (Source)
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Br₂, AcOH | 3-Bromothiophene carboxamide | 85% |
| 2 | NH₂NH₂, DMF, 90°C | This compound | 78% |
Advantages : Scalable for industrial production; minimal byproducts.
Limitations : Hazardous bromination reagents required.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields.
Procedure and Optimization
Example Synthesis (Source)
| Step | Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | MW, 180 W, 15 min | Cyclized intermediate | 92% |
| 2 | NH₂NH₂·H₂O, EtOH | Target compound | 88% |
Advantages : Rapid synthesis; energy-efficient.
Limitations : Specialized equipment required.
Hydrazine-Mediated Pathways
Hydrazine hydrate is pivotal for introducing the amine group and facilitating ring closure.
Procedure and Optimization
Example Synthesis (Source)
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH | Hydrazide | 75% |
| 2 | HCl, reflux | Cyclization | 82% |
Advantages : Cost-effective; high functional group tolerance.
Limitations : Prolonged heating may degrade sensitive substituents.
Acid-Catalyzed Ring Closure
Protic acids (e.g., HCl, H₂SO₄) facilitate intramolecular cyclization by protonating carbonyl groups.
Procedure and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
